molecular formula C16H23N5O2S B3008349 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide CAS No. 1207023-37-7

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide

Cat. No. B3008349
CAS RN: 1207023-37-7
M. Wt: 349.45
InChI Key: OYANMKYNRFCRHA-UHFFFAOYSA-N
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Description

The compound "N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives and their biological activities, which can provide insight into the possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including the use of sulfonamide moieties and various ring systems such as tetrahydropyridines and pyrimidines. For instance, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents involves the reaction of mesitylene sulfonyl chloride with ethylacetohydroxymate and triethylamine, followed by hydrolysis and amination to produce the desired sulfonamide derivatives . Similarly, the synthesis of N-[substituted benzoyl(phenylsulfonyl)amino]-5-ethyl-1,2,3,6-tetrahydropyridines involves the reduction of corresponding imino ylides to yield the tetrahydropyridine derivatives .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to various aromatic or heteroaromatic rings. These structures are often modified to achieve desired pharmacological properties, such as selectivity for certain receptors or improved activity profiles. The papers discuss the importance of the substituents on these rings, which can significantly affect the biological activity of the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonamide derivatives are typically nucleophilic substitutions, reductions, and various other organic transformations. For example, the synthesis of anti-inflammatory tetrahydropyridines involves the reduction of imino ylides , while the synthesis of oxadiazole derivatives from pyrimidines involves treatment with carbon disulfide or potassium O-ethylxanthate . These reactions are crucial for the introduction of pharmacophores and the optimization of drug-like properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structures. These properties include solubility, stability, and reactivity, which are important for the pharmacokinetics and pharmacodynamics of the compounds. The substituents on the aromatic rings can affect the lipophilicity and electronic properties, which in turn can influence the compounds' interaction with biological targets . The papers suggest that careful design and synthesis can lead to compounds with potent and selective activities, as demonstrated by their biological evaluations.

Scientific Research Applications

Chemical Synthesis and Reactions

  • One-Pot Synthesis Techniques : Innovative one-pot synthesis methods have been developed for related sulfonamide compounds, offering streamlined and efficient production routes (Rozentsveig et al., 2013).
  • Regioselective Synthesis : Research on the regioselective synthesis of sulfonamides from aminopyrimidines highlights the chemical versatility and potential for creating diverse derivatives (Rozentsveig et al., 2014).
  • Reactivity with Carbon Electrophiles : Studies have explored the reactivity of related pyrimidinylsulfanyl compounds with various carbon electrophiles, showcasing the compound's potential in synthetic chemistry (Burbulienė et al., 2002).

Biological Activities

  • Drug Metabolism Studies : Investigations into the metabolism of biaryl-bis-sulfonamide compounds reveal insights into how related drugs are processed in biological systems (Zmijewski et al., 2006).
  • Photostability and Degradation : Research on the stability of sulfosulfuron, a related sulfonylurea herbicide, under various conditions, including photodegradation, contributes to understanding the environmental impact and degradation pathways of these compounds (Saha & Kulshrestha, 2002).
  • Potential in Neurological Research : A study utilizing a derivative of dimethylamino-naphthyl for detecting neurofibrillary tangles and plaques in Alzheimer's disease patients demonstrates the potential application in neurological research (Shoghi-Jadid et al., 2002).

Additional Applications

  • Antiviral Activity : Certain pyrimidine derivatives demonstrate significant antiviral activities, which could be relevant for the development of new antiviral drugs (Holý et al., 2002).
  • Antimigraine Drug Research : Sumatriptan, a drug structurally similar to the query compound, has been reported for its applications in treating migraines (Ravikumar et al., 2006).

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be hazardous. They may be flammable, harmful if swallowed, fatal if inhaled, cause skin irritation, cause serious eye irritation, and may cause an allergic skin reaction .

Future Directions

Future directions for similar compounds involve their use in a variety of applications, including drug delivery systems, nanoreactors, and as dispersant viscosity modifiers for lubricating oils .

properties

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S/c1-13-19-15(11-16(20-13)21(2)3)17-9-10-18-24(22,23)12-14-7-5-4-6-8-14/h4-8,11,18H,9-10,12H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYANMKYNRFCRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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